

centanafadine handling decreased appetite nausea side effects

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Compound Focus: Centanafadine

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Adverse Event Quantitative Profile

The table below summarizes the incidence of decreased appetite and nausea from pivotal clinical trials.

Population	Dose Group	Decreased Appetite	Nausea	Source & Study Details
Adults [1] [2]	400 mg/day (N=653)	Information Missing	7.7%	52-week open-label study: Long-term safety study in adults. Most TEAEs were mild or moderate [1] [2].
Adolescents (13-17 years) [3]	328.8 mg/day (N=155)	Most common TEAE (specific rate not provided)	Most common TEAE (specific rate not provided)	6-week Phase 3 RCT: Side effects were generally mild to moderate. The most common TEAEs also included headache and rash [3].
Children (6-12 years) [4] [5]	High-dose (weight-based)	Most common TEAE (specific rate not provided)	Most common TEAE (specific rate not provided)	6-week Phase 3 RCT: In a pooled analysis of pediatric trials, decreased appetite, nausea, rash, fatigue, upper abdominal pain, and somnolence were the most

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				frequently observed (>2% and more frequent than placebo) [4] [5].

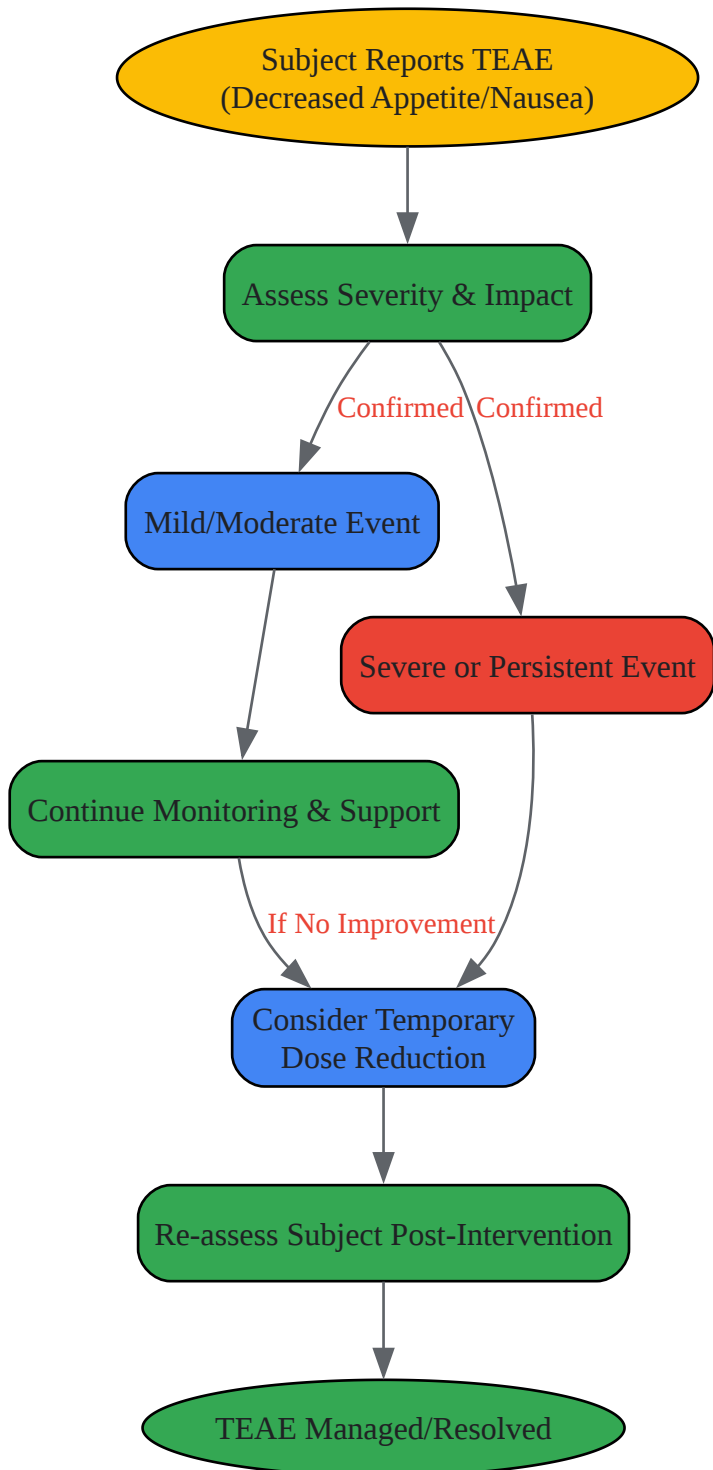
Troubleshooting FAQs for Clinical Researchers

Here are answers to common technical and operational questions based on reported trial protocols and outcomes.

- **Q1: What is the typical onset and duration for these side effects?** Clinical observations from the 52-week adult study indicate that these **Treatment-Emergent Adverse Events (TEAEs)** are most frequently reported in the initial phases of treatment [1] [2]. The events were predominantly **mild or moderate in severity**, and their incidence tended to decrease over the course of the long-term study, suggesting that tolerance may develop [1] [2].
- **Q2: Were there specific protocols for dose adjustment in response to TEAEs?** Yes. In the 52-week long-term safety study, the protocol allowed for a **temporary dose reduction** from 400 mg TDD to 200 mg TDD if tolerability issues arose, based on the investigator's clinical judgment [1] [2]. This indicates a predefined strategy for managing persistent side effects without discontinuing treatment entirely.
- **Q3: How does the safety profile of **centanafadine** compare to other ADHD medications?** An indirect comparison study suggests that **centanafadine** has a **significantly better short-term safety profile** for specific gastrointestinal and other side effects compared to some common ADHD treatments [6]. Specifically, it was associated with a **lower risk of lack of appetite and nausea** compared to lisdexamfetamine, and a **lower risk of nausea** compared to both atomoxetine and viloxazine ER [6].
- **Q4: What was the discontinuation rate due to TEAEs?** In the 52-week adult study, **12.3% (80 out of 653) of participants discontinued** the trial due to treatment-emergent adverse events. It is important to note that serious adverse events were rare (1.8%) and none were assessed by the investigators as being related to **centanafadine** [1] [2].

Experimental Assessment Workflow

The following diagram outlines a recommended protocol for assessing and managing decreased appetite and nausea in subjects during clinical trials, based on general clinical practice and the handling of TEAEs in the cited studies.



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Management Strategy Overview

The general approach to these TEAEs, as reflected in the trial designs, involves a stepped process:

- **Initial Assessment and Monitoring:** For mild to moderate cases, the first step is continuous monitoring and providing supportive care to the subject, as many of these events are transient [1] [2].
- **Active Intervention:** If side effects persist or impact subject well-being, a temporary dose reduction is a viable strategy that was formally included in the long-term study protocol to manage tolerability [1] [2].

I hope this technical support guide provides a clear and structured overview for your research and development work.

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